CAS number for Methyl 2-amino-3,3-difluorobutanoate hydrochloride
CAS number for Methyl 2-amino-3,3-difluorobutanoate hydrochloride
An In-depth Technical Guide to Methyl 2-amino-3,3-difluorobutanoate hydrochloride and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The strategic incorporation of fluorine into amino acid scaffolds represents a powerful tool in modern medicinal chemistry, offering a means to modulate physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of Methyl 2-amino-3,3-difluorobutanoate hydrochloride, a non-proteinogenic amino acid ester. Due to the limited publicly available data on this specific molecule, this document leverages information on structurally related fluorinated amino acids and their esters to present a detailed exploration of its probable synthesis, characterization, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique properties of gem-difluorinated amino acid building blocks.
Introduction: The Role of Fluorinated Amino Acids in Medicinal Chemistry
Fluorine has become a cornerstone of modern drug design. Its unique properties, including high electronegativity, small atomic radius, and the ability to form strong bonds with carbon, allow for subtle yet profound modifications to a molecule's bioactivity and pharmacokinetic profile. The introduction of fluorine can alter a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3] Fluorine-containing amino acids, in particular, are increasingly sought after as building blocks for novel therapeutics, including peptides and small molecules.[4][5] The gem-difluoro motif (CF2), as would be found in Methyl 2-amino-3,3-difluorobutanoate hydrochloride, is of particular interest as it can act as a bioisostere for carbonyl groups or hydroxyls, and can significantly impact the acidity of neighboring protons.[6]
While a specific is not readily found in major chemical databases, we can infer its properties and potential from closely related analogs such as methyl 4-amino-3,3-difluorobutanoate hydrochloride (CAS 2408974-98-9).[7] This guide will, therefore, provide a comprehensive overview based on the established chemistry of similar α-amino esters and β,β-difluorinated carbonyl compounds.
Synthesis and Characterization
The synthesis of α-amino acids with fluorine at the β-position presents unique challenges due to the potential for elimination reactions and the need for stereocontrol. A plausible synthetic route to Methyl 2-amino-3,3-difluorobutanoate hydrochloride would likely involve the introduction of the difluoro moiety prior to the formation of the amino acid backbone.
Proposed Synthetic Pathway
A generalized synthetic approach could start from a suitable β-ketoester, which can undergo fluorination, followed by the introduction of the amine functionality.
Figure 1: A plausible synthetic route to Methyl 2-amino-3,3-difluorobutanoate hydrochloride.
Experimental Protocol: A Representative Synthesis
The following is a representative, multi-step protocol for the synthesis of a generic β,β-difluoro-α-amino ester, based on established methodologies.
Step 1: Electrophilic Fluorination of a β-ketoester
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To a solution of the starting β-ketoester (1.0 eq) in a suitable solvent (e.g., acetonitrile), add an electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI, 2.2 eq).
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The reaction may require a catalyst, such as a Lewis acid, and is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.
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Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Step 2: Introduction of the Amino Group Precursor (Azide)
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The resulting difluorinated β-ketoester (1.0 eq) is subjected to an azide transfer reaction. This can be achieved using a reagent like tosyl azide in the presence of a base (e.g., triethylamine).
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The reaction is monitored for the disappearance of the starting material.
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Work-up and purification by chromatography yield the α-azido-β,β-difluoro ester.
Step 3: Reduction of the Azide
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The α-azido compound (1.0 eq) is dissolved in a suitable solvent (e.g., methanol or ethyl acetate).
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A reducing agent, such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or a phosphine reagent like triphenylphosphine, is used to reduce the azide to the primary amine.
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The reaction progress is monitored, and upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
Step 4: Hydrochloride Salt Formation
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The crude amine is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate.
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A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.
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The resulting hydrochloride salt typically precipitates and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Characterization Techniques
The structural confirmation and purity assessment of the final product would rely on a combination of standard analytical techniques.
| Analytical Technique | Expected Observations |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | - ¹H NMR: Signals corresponding to the methyl ester, the α-proton, and the methyl group, with characteristic couplings to fluorine. - ¹³C NMR: Resonances for the carbonyl, the α-carbon, the difluorinated carbon, and the methyl groups. - ¹⁹F NMR: A key technique to confirm the presence and environment of the fluorine atoms. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free amine or fragments thereof would be observed, confirming the molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H (amine), C=O (ester), and C-F bonds would be present. |
| Elemental Analysis | Provides the percentage composition of C, H, N, and F, which should match the calculated values for the empirical formula. |
Physicochemical Properties and Safety
The introduction of the gem-difluoro group is expected to significantly influence the physicochemical properties of the amino acid ester.
| Property | Predicted Effect of Difluorination |
| pKa | The electron-withdrawing nature of the fluorine atoms will likely decrease the pKa of the α-proton and the amino group, making the former more acidic and the latter less basic. |
| Lipophilicity (LogP) | The LogP value is expected to be higher compared to its non-fluorinated counterpart, which can enhance membrane permeability. |
| Metabolic Stability | The C-F bond is exceptionally strong, making the molecule more resistant to oxidative metabolism at the β-position. |
Safety and Handling: Based on safety data sheets for similar compounds, Methyl 2-amino-3,3-difluorobutanoate hydrochloride should be handled with care.[8][9] It is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[10][11] All manipulations should be carried out in a well-ventilated fume hood.
Applications in Drug Development
Non-proteinogenic amino acids like Methyl 2-amino-3,3-difluorobutanoate hydrochloride are valuable building blocks for creating novel therapeutics with improved pharmacological profiles.[12]
Peptidomimetics
Incorporating this amino acid into a peptide sequence can induce specific conformational constraints and increase resistance to proteolytic degradation. This can lead to more potent and stable peptide-based drugs.
Small Molecule Synthesis
The amino and ester functionalities serve as versatile synthetic handles for the construction of more complex small molecules. The difluoromethyl group can be a key pharmacophoric element, interacting with target proteins through unique non-covalent interactions.
Figure 2: Potential applications and advantages of using Methyl 2-amino-3,3-difluorobutanoate hydrochloride in drug discovery.
Conclusion
Methyl 2-amino-3,3-difluorobutanoate hydrochloride represents a promising, albeit currently under-documented, building block for medicinal chemistry. By leveraging the known chemistry of analogous fluorinated amino acids, we can confidently predict its synthesis, properties, and significant potential for application in the development of novel therapeutics. Its unique combination of an amino acid scaffold and a gem-difluoro moiety makes it a valuable tool for researchers aiming to enhance the potency, stability, and bioavailability of their drug candidates. Further research into the specific synthesis and biological evaluation of this compound is warranted and expected to yield valuable insights for the drug discovery community.
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- SAFETY D
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